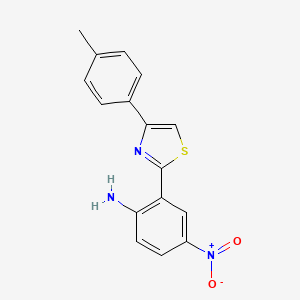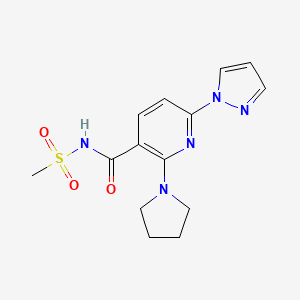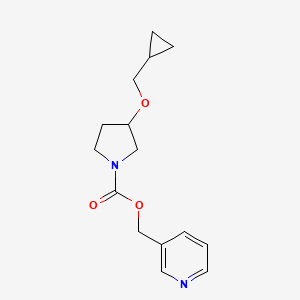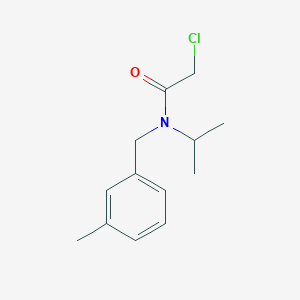
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine, also known as NTPTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NTPTA is a thiazole-based compound that contains a nitro group and a tolyl group. It is a yellow crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine in cancer cells is not fully understood. However, studies have suggested that 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine induces apoptosis by activating the caspase cascade and inhibits cell proliferation by inducing cell cycle arrest.
Biochemical and Physiological Effects:
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has been shown to have low toxicity and good biocompatibility. In vitro studies have shown that 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has low cytotoxicity towards normal cells, while exhibiting potent anti-cancer activity towards cancer cells. 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has also been shown to have good stability and solubility in aqueous solutions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is its versatility in various fields of research. It can be used as a building block for the synthesis of novel materials, as a reagent for analytical chemistry, and as a potential anti-cancer agent. However, one limitation of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.
Future Directions
There are several potential future directions for research on 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine. One area of interest is the development of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the investigation of the mechanisms of action of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine in cancer cells, which may lead to the development of more effective anti-cancer therapies. Additionally, the use of 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine as a reagent for the determination of metal ions in environmental samples may be an interesting avenue for analytical chemistry research.
Synthesis Methods
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the thiazole ring, followed by the introduction of the tolyl and nitro groups. The final product is obtained through purification and isolation steps.
Scientific Research Applications
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has been investigated for its anti-cancer properties. Studies have shown that 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has been used as a building block for the synthesis of novel materials with interesting properties, such as luminescence and conductivity. In analytical chemistry, 4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine has been used as a reagent for the determination of various metal ions.
properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-2-4-11(5-3-10)15-9-22-16(18-15)13-8-12(19(20)21)6-7-14(13)17/h2-9H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVXBXHFWKAJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(4-p-tolyl-thiazol-2-yl)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2733591.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2733592.png)

![3-(N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2733595.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)
![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinylamine](/img/structure/B2733597.png)
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)

![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)

![N-(3-acetylphenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733610.png)